Tirbanibulin is classified as a microtubule-targeting agent, which means it disrupts the normal function of microtubules, essential components of the cell's cytoskeleton. Its chemical structure includes a pyridinyl acetamide core, which is critical for its biological activity. The compound is synthesized from commercially available precursors through a series of chemical reactions, including amide coupling and cross-coupling reactions .
The synthesis of tirbanibulin mesylate involves several key steps:
The synthesis can be summarized as follows:
Tirbanibulin mesylate has a complex molecular structure characterized by its pyridinyl acetamide core. The molecular formula is , and its molecular weight is approximately 433.53 g/mol.
Tirbanibulin mesylate primarily functions through two mechanisms:
The binding affinity and selectivity for these targets have been demonstrated in various in vitro assays, indicating its potential effectiveness against hyperproliferative conditions like actinic keratosis.
Tirbanibulin exerts its therapeutic effects through:
The dual mechanism enhances its efficacy against precancerous lesions while potentially minimizing systemic toxicity compared to traditional chemotherapy agents.
Tirbanibulin mesylate has been primarily studied for:
Tirbanibulin mesylate (C₂₆H₂₉N₃O₃ · CH₄O₃S) is a synthetic small-molecule inhibitor approved for treating actinic keratosis (AK), a precancerous skin condition with potential progression to squamous cell carcinoma. Its development marks a significant advancement in field-directed therapy for cutaneous neoplasms, leveraging dual mechanisms targeting microtubule dynamics and kinase signaling. Unlike conventional chemotherapeutic agents, tirbanibulin’s design enables high potency at nanomolar concentrations with minimal systemic exposure, positioning it as a paradigm for localized oncological interventions [1] [5] [8].
Table 1: Key Milestones in Tirbanibulin Development
Year | Event | Significance |
---|---|---|
2013 | Identification of dual-target inhibition | Demonstrated Src kinase and tubulin binding affinity |
2020 | FDA approval for AK (Klisyri®) | First-in-class topical microtubule inhibitor for AK |
2021 | EMA approval for AK | Expanded access to European markets |
2022–2024 | Exploration in cancer types (e.g., breast) | Preclinical studies in solid tumors |
Tirbanibulin (originally designated KX2-391 or KX-01) emerged from systematic screening of compounds targeting the Src homology 2 (SH2) domain of tyrosine kinases. Early preclinical work revealed its unique ability to inhibit both Src kinase and tubulin polymerization—a combination not observed in prior anticancer agents. The ATNXUS-KX01-001 study (2013) demonstrated potent antiproliferative effects in immortalized keratinocytes (CCD-1106 KERTr cell line, IC₅₀ = 40 nM) and diverse cancer models, including prostate (PC3, IC₅₀ = 9 nM) and colon (HT29, IC₅₀ = 25 nM) cancers [1] [8]. Phase III trials (NCT03285477 and NCT03285490) later established clinical efficacy in AK, with pooled data showing 44–54% complete clearance rates of facial/scalp lesions at day 57 versus 5–13% for vehicle control (p < 0.001) [4] [7]. These trials underscored its potential as a first-line field therapy for field cancerization—a hallmark of AK pathogenesis [4] [9].
Tirbanibulin mesylate belongs to the morpholinoethylphenylpyridin class, characterized by a benzylacetamide core linked to a morpholinoethoxy moiety. Its molecular weight (431.536 g/mol) and lipophilicity (logP = 3.2) facilitate epidermal penetration while minimizing systemic absorption [5] [8]. The mesylate salt form enhances solubility and stability in topical formulations. Structurally, tirbanibulin’s compact design enables dual-target inhibition:
This bifunctionality distinguishes it from classical microtubule inhibitors (e.g., taxanes) or kinase inhibitors, allowing synergistic antiproliferative effects in hyperproliferative keratinocytes [8] [10].
Table 2: Structural and Pharmacological Properties
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₂₆H₂₉N₃O₃ (base) | DrugBank [5] |
CAS registry | 897016-82-9 | Synapse [6] |
Tubulin polymerization IC₅₀ | 11–27 nM (keratinocytes) | ATNXUS-KX01-001 [8] |
Plasma protein binding | 88% | DrugBank [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7